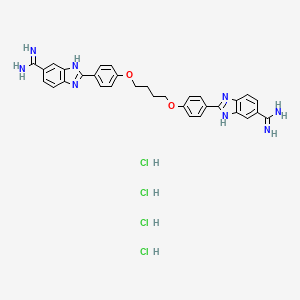

DB2115 tertahydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N8O2.4ClH/c33-29(34)21-7-13-25-27(17-21)39-31(37-25)19-3-9-23(10-4-19)41-15-1-2-16-42-24-11-5-20(6-12-24)32-38-26-14-8-22(30(35)36)18-28(26)40-32;;;;/h3-14,17-18H,1-2,15-16H2,(H3,33,34)(H3,35,36)(H,37,39)(H,38,40);4*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRCMNUIKDHGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)OCCCCOC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=N)N.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34Cl4N8O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DB2115 Tetrahydrochloride in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a significant therapeutic challenge, often characterized by grim survival rates, necessitating the exploration of novel therapeutic avenues. The transcription factor PU.1, a critical regulator of hematopoietic differentiation, is frequently dysregulated in AML. DB2115 tetrahydrochloride has emerged as a potent and highly selective inhibitor of PU.1, demonstrating significant anti-leukemic activity in preclinical models. This document provides a comprehensive technical overview of the mechanism of action of DB2115 in AML, including its molecular interactions, cellular effects, and the methodologies used to elucidate its function.

Core Mechanism of Action: Selective Inhibition of PU.1

DB2115 tetrahydrochloride functions as a highly selective inhibitor of the transcription factor PU.1. Its primary mechanism involves the suppression of PU.1 binding to its DNA consensus sequence. This inhibition is achieved with high potency, as evidenced by a low nanomolar IC50 value.[1] By preventing PU.1 from binding to the promoter and enhancer regions of its target genes, DB2115 effectively disrupts the PU.1-dependent transcriptional program that is crucial for the survival and proliferation of certain AML subtypes.

Quantitative Analysis of DB2115 Activity

The efficacy of DB2115 has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on PU.1 binding and its cytotoxic activity against AML cells.

| Parameter | Value | Cell Line/System | Reference |

| PU.1-DNA Binding Inhibition (IC50) | 2.3 nM | In vitro binding assay | [1] |

| Cell Viability (IC50) | ~3.4 µM | URE-/- AML cells | |

| Apoptosis Induction | Significant increase after 48h | URE-/- AML cells | |

| Effect on Cell Proliferation | Reduction with 700 nM at 48h | URE-/- AML cells | [1] |

Cellular and Molecular Effects in AML

The inhibition of PU.1 by DB2115 triggers a cascade of cellular events that ultimately lead to the demise of AML cells.

Inhibition of Tumor Cell Proliferation

Treatment of AML cells with DB2115 leads to a significant reduction in cell viability and proliferation.[1] This effect is particularly pronounced in AML models characterized by low PU.1 expression, suggesting a therapeutic window where leukemic cells are more sensitive to further PU.1 inhibition than their healthy hematopoietic counterparts.

Induction of Apoptosis

DB2115 is a potent inducer of apoptosis in AML cells.[1] By disrupting the PU.1-mediated transcriptional network, which includes genes involved in cell survival and apoptosis regulation, DB2115 shifts the cellular balance towards programmed cell death.

Downregulation of PU.1 Target Genes

The direct consequence of DB2115-mediated PU.1 inhibition is the downregulation of its target gene expression. This has been confirmed through techniques such as quantitative reverse transcription PCR (qRT-PCR) and chromatin immunoprecipitation (ChIP) assays, which show decreased PU.1 occupancy at the promoters of its target genes following treatment with DB2115.

Signaling Pathway

The mechanism of action of DB2115 centers on its interference with the PU.1 signaling pathway, a critical axis in hematopoietic cell fate determination.

References

The Biological Target of DB2115 Tetrahydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB2115 tetrahydrochloride is a potent and highly selective small-molecule inhibitor of the E26 transformation-specific (ETS) family transcription factor, PU.1 (also known as Spi-1).[1][2] This technical guide provides a comprehensive overview of the biological target of DB2115, its mechanism of action, and relevant experimental data. The information presented herein is intended to support further research and drug development efforts targeting PU.1-driven pathologies, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML).

Introduction to DB2115 Tetrahydrochloride and its Biological Target

DB2115 tetrahydrochloride is a heterocyclic diamidine that has been identified as a powerful inhibitor of the transcription factor PU.1.[1][2][3] PU.1 is a master regulator of hematopoietic development, playing a crucial role in the differentiation of myeloid and B-lymphoid lineages. Dysregulation of PU.1 expression or function is frequently implicated in the pathogenesis of AML.[4][5] DB2115 exerts its inhibitory effect by binding to the DNA minor groove at the PU.1 binding site, thereby allosterically preventing the transcription factor from binding to its target DNA sequences.[3][6] This disruption of PU.1-DNA interaction leads to the downregulation of PU.1 target genes, ultimately resulting in decreased cell proliferation and the induction of apoptosis in leukemia cells.[1][2][3]

Quantitative Data: Binding Affinity and Efficacy

The inhibitory activity of DB2115 tetrahydrochloride has been characterized through various biophysical and cell-based assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Binding Affinity and Inhibition of DB2115 against PU.1

| Parameter | Value | Assay Method | Reference |

| IC50 (DNA Binding) | 2.3 nM | Not Specified | [1] |

| IC50 (PU.1 Binding) | 10-8 to 10-9 M | Surface Plasmon Resonance (SPR) | [3] |

| Kd | 1.0 nM | Not Specified | [2] |

Table 2: Cellular Efficacy of DB2115 in AML Cell Lines

| Cell Line | Parameter | Value | Reference |

| PU.1 URE-/- AML | IC50 (Cell Growth) | 3.4 µM | [2][3] |

| Murine AML | IC50 (Cell Viability) | 3.4 µM | [3] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for PU.1-DNA Binding Inhibition

This protocol outlines the methodology used to determine the inhibition of PU.1 binding to its DNA target by DB2115.

Objective: To quantify the inhibitory effect of DB2115 on the interaction between the PU.1 transcription factor and its specific DNA binding motif (λB).

Materials:

-

Biacore SPR instrument

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

Recombinant PU.1 protein

-

Biotinylated DNA oligonucleotide containing the λB motif

-

DB2115 tetrahydrochloride

Procedure:

-

Chip Preparation: A streptavidin-coated sensor chip is activated using a standard amine coupling procedure.

-

Ligand Immobilization: The biotinylated λB DNA oligonucleotide is immobilized on the sensor chip surface.

-

Analyte Binding: A solution of recombinant PU.1 protein is injected over the chip surface, and the binding response is measured in resonance units (RU).

-

Inhibition Assay: PU.1 protein is pre-incubated with varying concentrations of DB2115 before being injected over the DNA-coated surface.

-

Data Analysis: The decrease in the SPR signal, indicating the displacement of PU.1 from the DNA, is measured as a function of the DB2115 concentration. The IC50 value is determined by fitting the data to a dose-response curve.[3]

Cell-Based EGFP Reporter Assay for Functional Inhibition

This protocol describes a cell-based assay to assess the functional inhibition of PU.1-dependent gene transactivation by DB2115.

Objective: To measure the ability of DB2115 to inhibit the transcriptional activity of PU.1 in a cellular context.

Materials:

-

Leukemia cell line (e.g., K562)

-

Expression vector for PU.1

-

EGFP reporter vector with a minimal promoter containing tandem repeats of the λB enhancer site

-

Transfection reagent

-

DB2115 tetrahydrochloride

-

Flow cytometer

Procedure:

-

Cell Transfection: Leukemia cells are co-transfected with the PU.1 expression vector and the λB-EGFP reporter vector.

-

Compound Treatment: The transfected cells are treated with increasing concentrations of DB2115 tetrahydrochloride.

-

EGFP Expression Analysis: After a suitable incubation period (e.g., 24-48 hours), the expression of EGFP is quantified using flow cytometry.

-

Data Analysis: The percentage of EGFP-positive cells or the mean fluorescence intensity is plotted against the DB2115 concentration to determine the IC50 value for the functional inhibition of PU.1 transactivation.[3]

Signaling Pathway and Mechanism of Action

DB2115 tetrahydrochloride targets the transcription factor PU.1, which is a critical node in the complex regulatory network of hematopoiesis. In the context of AML, the inhibition of PU.1 by DB2115 disrupts the transcriptional program that sustains the leukemic state.

Caption: Mechanism of Action of DB2115 in AML.

The diagram above illustrates that DB2115 inhibits the binding of the transcription factor PU.1 to the promoters of its target genes. This leads to the downregulation of genes involved in leukemogenesis, such as those in the MEIS/HOX pathway, and promotes apoptosis, thereby counteracting the leukemic phenotype.[3][4]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a PU.1 inhibitor like DB2115.

Caption: Experimental workflow for DB2115 evaluation.

Conclusion

DB2115 tetrahydrochloride is a well-characterized inhibitor of the transcription factor PU.1. Its ability to disrupt PU.1-DNA interactions with high affinity and specificity, coupled with its efficacy in inducing apoptosis in AML cells, makes it a valuable tool for studying PU.1 biology and a promising lead compound for the development of novel anti-leukemia therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DB2115 | PU.1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PU.1 is essential for MLL leukemia partially via crosstalk with the MEIS/HOX pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minimal PU.1 reduction induces a preleukemic state and promotes development of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

DB2115 Tetrahydrochloride: A Selective PU.1 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The transcription factor PU.1, encoded by the SPI1 gene, is a master regulator of hematopoietic development, crucial for both myeloid and lymphoid lineage differentiation.[1][2] Dysregulation of PU.1 expression or function is a key factor in the pathogenesis of Acute Myeloid Leukemia (AML), making it an attractive therapeutic target.[3][4] DB2115 tetrahydrochloride is a potent and highly selective small-molecule inhibitor of PU.1.[5][6] This document provides a comprehensive technical overview of DB2115, detailing its mechanism of action, efficacy, and the experimental protocols used for its characterization. It is intended to serve as a resource for researchers in oncology, hematology, and drug development.

Introduction to PU.1

PU.1 is a member of the E26 transformation-specific (ETS) family of transcription factors.[1] It plays a pivotal role in hematopoiesis by activating gene expression critical for the development and function of various immune cells, including macrophages, granulocytes, B cells, and dendritic cells.[2][7] PU.1 binds to a purine-rich DNA sequence known as the PU-box (5'-GAGGAA-3') in the enhancer and promoter regions of its target genes.[8] Its expression levels are tightly controlled, as either abnormally high or low levels can lead to hematological malignancies.[9] In approximately 50% of AML patients, PU.1 is downregulated or functionally repressed, which contributes to a block in myeloid differentiation and promotes leukemogenesis.[3][4] This dependency makes AML cells with low PU.1 levels particularly vulnerable to further inhibition of the PU.1 pathway.[10]

DB2115: Mechanism of Selective PU.1 Inhibition

DB2115 is a member of the heterocyclic diamidine family of small molecules.[4][10] Unlike conventional inhibitors that might target the protein's active site, DB2115 employs an allosteric mechanism to disrupt PU.1's function.

-

DNA Minor Groove Binding: DB2115 selectively binds to the AT-rich sequences in the minor groove of the DNA, flanking the major groove where PU.1's ETS domain binds.[10][11]

-

Allosteric Inhibition: This binding to the minor groove induces a conformational change in the DNA double helix.[10] This altered DNA structure is incompatible with the binding requirements of PU.1, thus preventing its association with its target gene promoters.[10]

-

Genomic Redistribution: Treatment with DB2115 leads to a significant repositioning of PU.1 across the genome. PU.1 binding is lost at AT-rich canonical sites but gained at more GC-rich, non-canonical sites.[12][13] This redirection of PU.1's pioneering activity actuates alternative gene networks that can drive cell fate decisions, such as differentiation.[12][13]

This indirect, DNA-centric mechanism of action confers selectivity for PU.1 over other ETS family transcription factors.[10][11]

References

- 1. The transcription factor PU.1 is a critical regulator of cellular communication in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action of Hematopoietic Transcription Factor PU.1 in Initiation of T-Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DB2115 | PU.1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. SPI1 - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. PU.1 supports TRAIL-induced cell death by inhibiting NF-κB-mediated cell survival and inducing DR5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological restriction of genomic binding sites redirects PU.1 pioneer transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The role of PU.1 inhibition in leukemia cell apoptosis

An In-depth Technical Guide on the Role of PU.1 Inhibition in Leukemia Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor PU.1, encoded by the SPI1 gene, is a master regulator of hematopoietic lineage differentiation. Its dysregulation is a critical factor in the pathogenesis of various leukemias, particularly Acute Myeloid Leukemia (AML). In many AML subtypes, PU.1 function is impaired, leading to a block in differentiation and uncontrolled proliferation of leukemic blasts. Recent research has highlighted the therapeutic potential of further inhibiting PU.1 in these already PU.1-low leukemic cells to induce apoptosis. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and key signaling pathways involved in PU.1 inhibition-induced apoptosis in leukemia cells. It is intended to serve as a resource for researchers and drug development professionals working on novel therapeutic strategies for leukemia.

Introduction

PU.1 is an E26 transformation-specific (Ets) family transcription factor essential for the development of myeloid and lymphoid lineages. Its expression levels are tightly regulated, and either overexpression or significant underexpression can be leukemogenic depending on the cellular context. In the context of AML, reduced PU.1 activity is a common feature, often resulting from mutations in upstream regulators or fusion oncoproteins like AML1-ETO and PML-RARA.[1] This creates a state of dependency where the leukemic cells are vulnerable to further reduction of PU.1 function.[2] Inhibition of PU.1 in such a scenario has been shown to suppress cell growth, inhibit clonogenicity, and, most importantly, trigger programmed cell death (apoptosis).[3][4]

This guide will delve into the quantitative effects of PU.1 inhibition, the detailed experimental protocols to study this phenomenon, and the intricate signaling pathways that mediate the apoptotic response.

Quantitative Data on PU.1 Inhibition and Apoptosis

The induction of apoptosis through PU.1 inhibition has been quantified in various AML cell lines using methods such as shRNA-mediated knockdown and small-molecule inhibitors. The following tables summarize key findings from published studies.

Table 1: Apoptosis Induction by shRNA-mediated PU.1 Knockdown in AML Cell Lines

| Cell Line | shRNA Target | Fold Change in Apoptotic Cells (Annexin V+) vs. Control | Reference |

| PU.1 URE-/- AML | shPU.1_1 | ~2.5 | [4] |

| shPU.1_2 | ~3.0 | [4] | |

| shPU.1_3 | ~2.0 | [4] | |

| MOLM13 | shPU.1_1 | ~2.0 | [4] |

| shPU.1_2 | ~2.5 | [4] | |

| shPU.1_3 | ~1.5 | [4] | |

| Kasumi-1 | shPU.1_1 | ~2.0 | [4] |

| shPU.1_2 | ~2.5 | [4] | |

| shPU.1_3 | ~1.8 | [4] | |

| THP1 | shPU.1_1 | No significant change | [4] |

| shPU.1_2 | No significant change | [4] | |

| shPU.1_3 | No significant change | [4] |

Data are represented as approximate fold changes based on graphical representations in the cited literature.

Table 2: Effects of Small-Molecule PU.1 Inhibitors on AML Cells

| Cell Line | Compound | IC50 (µM) | Effect on Apoptosis | Reference |

| PU.1 URE-/- AML | DB1976 | ~5 | Increased | [5] |

| DB2115 | ~2 | Increased | [5] | |

| DB2313 | ~2-5 | Increased | [5] | |

| MOLM13 | DB1976 | ~5 | Increased | [5] |

| DB2115 | ~2 | Increased | [5] | |

| DB2313 | ~2-5 | Increased | [5] |

IC50 values are approximated from the source material.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the role of PU.1 inhibition in leukemia cell apoptosis.

shRNA-mediated Knockdown of PU.1

This protocol describes the use of lentiviral vectors to deliver short hairpin RNAs (shRNAs) targeting PU.1 into leukemia cells.

-

Vector and shRNA Sequences:

-

Lentiviral vectors such as pLKO.1-puro can be used.

-

shRNA sequences for human PU.1 (targeting SPI1):

-

shPU.1_1: 5'-CCGG-GCAGGAGGCGTGCAACAGAAT-CTCGAG-ATTCTGTTGCACGCCTCCTGC-TTTTTG-3'

-

shPU.1_2: 5'-CCGG-CCCGGATGACTCCTTACGGTATT-CTCGAG-AATACCGTAAGGAGTCATCCGGG-TTTTTG-3'

-

shPU.1_3: 5'-CCGG-GCTGAGAACTTCCATGTTGACAA-CTCGAG-TTGTCAACATGGAAGTTCTCAGC-TTTTTG-3'

-

-

A non-targeting shRNA (shCtrl) should be used as a control.

-

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Collect the viral supernatant at 48 and 72 hours post-transfection.

-

Concentrate the virus by ultracentrifugation or a commercially available concentration reagent.

-

-

Transduction of Leukemia Cells:

-

Plate leukemia cells (e.g., MOLM13, Kasumi-1) at a density of 1 x 106 cells/mL.

-

Add the concentrated lentivirus at a multiplicity of infection (MOI) optimized for each cell line, in the presence of polybrene (8 µg/mL).

-

Spin-infect the cells by centrifugation at 800g for 30 minutes.[6]

-

Incubate the cells for 24-48 hours.

-

Select for transduced cells using puromycin (B1679871) (concentration to be determined for each cell line).

-

Confirm PU.1 knockdown by qPCR and Western blotting.

-

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of apoptotic cells by flow cytometry.

-

Cell Preparation:

-

Harvest approximately 1 x 106 cells per sample.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.[7]

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7][8]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

-

Apoptotic cells are Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis/necrosis).

-

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of single cells to proliferate and form colonies in a semi-solid medium, indicating their self-renewal capacity.

-

Cell Plating:

-

Prepare a semi-solid medium, such as MethoCult™ H4434 Classic (STEMCELL Technologies), containing appropriate cytokines.

-

Plate the leukemia cells at a low density (e.g., 100-1000 cells per dish) in the semi-solid medium.

-

-

Incubation:

-

Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days.

-

-

Colony Counting:

-

Count the number of colonies (defined as a cluster of >50 cells) using a microscope.[9]

-

Calculate the plating efficiency and the surviving fraction relative to control-treated cells.

-

In Vivo Xenograft Model

This protocol describes the establishment of an AML xenograft model in immunodeficient mice to evaluate the efficacy of PU.1 inhibitors in vivo.

-

Animal Model:

-

Use immunodeficient mice, such as NOD/SCID/IL2Rγnull (NSG) mice.[3]

-

All animal experiments must be approved by an Institutional Animal Care and Use Committee.

-

-

Cell Injection:

-

Inject 1 x 106 human AML cells (e.g., MOLM13) intravenously (i.v.) or via intra-femoral injection into sublethally irradiated mice.[10]

-

-

Treatment:

-

Begin treatment with the PU.1 inhibitor or vehicle control at a predetermined time point post-injection.

-

Administer the drug via an appropriate route (e.g., intraperitoneal injection) and schedule.

-

-

Monitoring and Analysis:

-

Monitor the mice for signs of disease progression (e.g., weight loss, hind limb paralysis).

-

Assess leukemic engraftment by flow cytometry of peripheral blood or bone marrow aspirates for human CD45+ cells.

-

At the end of the experiment, harvest bone marrow, spleen, and liver to determine tumor burden.

-

Survival is a key endpoint.

-

Signaling Pathways in PU.1 Inhibition-Induced Apoptosis

The pro-apoptotic effect of PU.1 inhibition in leukemia cells is mediated through the modulation of several key signaling pathways.

The NF-κB Pathway

In some contexts, PU.1 can suppress the activity of the pro-survival NF-κB pathway. PU.1 has been shown to directly interact with the p65 (RelA) subunit of NF-κB, thereby inhibiting its transcriptional activity.[11][12] When PU.1 is inhibited, this suppression is lifted, which would be expected to promote survival. However, in the context of PU.1-low AML, further inhibition appears to trigger apoptosis through other dominant pathways. Conversely, some studies suggest that inhibiting PU.1 can lead to NF-κB activation and resistance to apoptosis induced by agents like TRAIL.[13] This highlights the context-dependent role of the interplay between PU.1 and NF-κB.

The TRAIL Pathway

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can induce apoptosis in cancer cells. PU.1 can directly transactivate the expression of TRAIL and its receptor, Death Receptor 5 (DR5).[12][14] Therefore, in some cellular contexts, higher levels of PU.1 can sensitize cells to TRAIL-induced apoptosis. Conversely, inhibiting PU.1 can lead to downregulation of TRAIL receptors and increased resistance to TRAIL-mediated cell death.[13] This suggests that the role of PU.1 in regulating the TRAIL pathway may be cell-type specific.

The p53 Pathway

The tumor suppressor p53 is a critical regulator of apoptosis. PU.1 has been shown to physically interact with and inhibit the transcriptional activity of the p53 family of proteins.[15][16] This interaction can suppress the expression of p53 target genes involved in cell cycle arrest and apoptosis, such as p21.[17] Therefore, the relationship between PU.1 and p53 is complex. In some contexts, high levels of PU.1 may contribute to leukemogenesis by suppressing p53 function. The consequence of PU.1 inhibition on the p53 pathway in PU.1-low AML is an area of ongoing investigation.

Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. PU.1 has been shown to regulate the expression of several Bcl-2 family members. For instance, overexpression of PU.1 can lead to the downregulation of the anti-apoptotic proteins c-Myc and Bcl-2 in murine erythroleukemia cells, thereby inducing apoptosis.[18] In other contexts, PU.1 can transcriptionally activate the anti-apoptotic gene BCL2A1.[19][20] The net effect of PU.1 inhibition on the balance of pro- and anti-apoptotic Bcl-2 family proteins likely depends on the specific genetic and cellular context of the leukemia.

Conclusion and Future Directions

The inhibition of PU.1 in leukemia cells with already compromised PU.1 function represents a promising therapeutic strategy. This approach exploits a key vulnerability of these cancer cells, leading to growth arrest and apoptosis. The development of small-molecule inhibitors of PU.1 is a significant step towards translating these findings into clinical applications.[3]

Future research should focus on:

-

Further elucidating the complex signaling networks governed by PU.1 to better predict which patient populations will respond to PU.1 inhibition.

-

Optimizing the potency and specificity of small-molecule PU.1 inhibitors.

-

Investigating potential resistance mechanisms to PU.1-targeted therapies.

-

Exploring combination therapies where PU.1 inhibitors are used alongside other anti-leukemic agents.

This technical guide provides a solid foundation for understanding the critical role of PU.1 inhibition in inducing apoptosis in leukemia cells. The provided data, protocols, and pathway diagrams should serve as a valuable resource for the scientific community dedicated to developing novel and effective treatments for leukemia.

References

- 1. [PDF] Pharmacological inhibition of the transcription factor PU.1 in leukemia | Semantic Scholar [semanticscholar.org]

- 2. Aggressive acute myeloid leukemia in PU.1/p53 double-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. benchchem.com [benchchem.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xenograft models of human AML [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. PU.1 supports TRAIL-induced cell death by inhibiting NF-κB-mediated cell survival and inducing DR5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. PU.1 induces apoptosis in myeloma cells through direct transactivation of TRAIL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo AML xenograft models. [bio-protocol.org]

- 16. PU.1 binding to the p53 family of tumor suppressors impairs their transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]

- 18. Down-regulation of c-myc and bcl-2 gene expression in PU.1-induced apoptosis in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. The anti-apoptotic gene BCL2A1 is a novel transcriptional target of PU.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of DB2115 Tetrahydrochloride on Hematopoietic Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB2115 tetrahydrochloride is a novel small molecule that has garnered significant interest for its potent and specific inhibition of the master hematopoietic transcription factor, PU.1. This technical guide provides an in-depth overview of the mechanism of action of DB2115, its effects on key hematopoietic transcription factors, and the subsequent impact on hematopoietic lineage determination. The information presented herein is intended to serve as a valuable resource for researchers in hematology, oncology, and drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Allosteric Inhibition of PU.1

DB2115 tetrahydrochloride functions as a DNA minor groove binding agent. Its chemical structure allows it to bind with high affinity to the AT-rich sequences that flank the PU.1 binding motif on DNA. This binding induces a conformational change in the DNA, which in turn allosterically inhibits the binding of the PU.1 transcription factor to its cognate recognition sites. This disruption of PU.1-DNA interaction is the primary mechanism through which DB2115 exerts its biological effects.

Chemical Structure of DB2115 Tetrahydrochloride

-

Chemical Formula: C₃₂H₃₄N₈O₂·4HCl

-

Molecular Weight: 704.5 g/mol

-

Description: A bibenzimidazole derivative.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of DB2115 tetrahydrochloride in various hematopoietic cell line models.

| Cell Line | IC50 (µM) | Cell Type | Reference |

| URE–/– AML cells | 3.4 | Mouse Acute Myeloid Leukemia | [1] |

| Normal hematopoietic cells | 192 | Normal mouse hematopoietic cells | [1] |

| MOLM13 | Not specified, but strong inhibitory effects | Human Acute Myeloid Leukemia (PU.1 low) | [1] |

| THP-1 | Substantially lesser effects than MOLM13 | Human Acute Myeloid Leukemia (PU.1 high) | [1] |

Table 1: IC50 Values of DB2115 Tetrahydrochloride. [1]

Effects on Hematopoietic Transcription Factors

The inhibition of PU.1 by DB2115 has profound consequences on the expression and function of other key hematopoietic transcription factors, most notably GATA-1. PU.1 and GATA-1 are mutually antagonistic and play a pivotal role in the lineage commitment of hematopoietic progenitors.

-

PU.1: As the direct target, the functional activity of PU.1 is significantly decreased in the presence of DB2115. This leads to the downregulation of PU.1 target genes, which are essential for myeloid differentiation.

-

GATA-1: The inhibition of PU.1 relieves its repressive effect on GATA-1. Consequently, GATA-1 expression and activity are upregulated. GATA-1 is a master regulator of erythroid differentiation.

This reciprocal regulation is a cornerstone of the switch between myeloid and erythroid cell fates.

Signaling and Interaction Pathway

The interplay between PU.1 and GATA-1 is a complex process involving direct protein-protein interactions and the recruitment of co-activators and co-repressors.

Caption: DB2115 inhibits PU.1, shifting the balance towards GATA-1-mediated erythroid differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DB2115's effects on hematopoietic transcription factors.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of DB2115 in various cell lines.

Materials:

-

AML cell lines (e.g., MOLM13, THP-1) or primary hematopoietic cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

DB2115 tetrahydrochloride stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Compound Treatment: Prepare serial dilutions of DB2115 in culture medium and add to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the binding of PU.1 to its target gene promoters in the presence or absence of DB2115.

Materials:

-

AML cells treated with DB2115 or vehicle

-

Glycine (0.125 M)

-

Lysis buffer (e.g., RIPA buffer)

-

Sonication equipment

-

Anti-PU.1 antibody (validated for ChIP)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for PU.1 target genes (e.g., CSF1R) and a negative control region

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-PU.1 antibody overnight at 4°C.

-

Bead Binding: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with proteinase K.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

qPCR Analysis: Perform quantitative PCR to determine the enrichment of PU.1 target gene promoters in the immunoprecipitated DNA compared to the input DNA and a negative control antibody (e.g., IgG).

Co-Immunoprecipitation (Co-IP) Assay

This protocol is used to assess the interaction between PU.1 and GATA-1 and to determine if DB2115 can modulate this interaction.

Materials:

-

AML cells treated with DB2115 or vehicle

-

Co-IP lysis buffer

-

Anti-PU.1 or anti-GATA-1 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-PU.1 and anti-GATA-1)

Procedure:

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an anti-PU.1 (or anti-GATA-1) antibody overnight at 4°C.

-

Bead Binding: Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with Co-IP wash buffer.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against GATA-1 (if PU.1 was immunoprecipitated) and PU.1 to detect the interaction.

Experimental and Logical Workflow Diagrams

Workflow for Assessing DB2115 Activity

Caption: A typical workflow for characterizing the biological activity of DB2115.

Logical Relationship of DB2115's Effects

Caption: The logical cascade of molecular events following DB2115 treatment.

Conclusion

DB2115 tetrahydrochloride represents a promising pharmacological tool for the targeted inhibition of the PU.1 transcription factor. Its ability to modulate the critical balance between myeloid and erythroid lineage determination through the PU.1-GATA-1 axis highlights its potential as a therapeutic agent, particularly in the context of hematological malignancies such as acute myeloid leukemia where PU.1 function is often dysregulated. This technical guide provides a foundational understanding of DB2115's mechanism and effects, offering researchers the necessary information to design and execute further investigations into its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of DB2115 Tetrahydrochloride for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of DB2115 tetrahydrochloride, a potent and selective inhibitor of the transcription factor PU.1. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies, particularly in the fields of oncology and hematology.

Core Physicochemical Properties

Table 1: Physicochemical Properties of DB2115 Tetrahydrochloride

| Property | Value | Source |

| Chemical Name | 2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride | [1] |

| Molecular Formula | C₃₂H₃₄Cl₄N₈O₂ | [1][] |

| Molecular Weight | 704.48 g/mol | [1][] |

| CAS Number | 1366126-19-3 | [1][][3] |

| Appearance | Solid | [1] |

| Purity | ≥98% or 99.13% (supplier dependent) | [1][3] |

| Solubility in DMSO | 15.85 mg/mL (22.50 mM) | [1] |

| In Vivo Solubility | 1 mg/mL (1.42 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (suspension) | [1][3] |

| In Vivo Solubility | ≥ 1 mg/mL (1.42 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline) (clear solution) | [1][3] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][3] |

Experimental Protocols for Physicochemical Characterization

Due to the limited availability of specific experimental data for DB2115 tetrahydrochloride, the following section provides detailed methodologies for determining key physicochemical parameters.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary melting point method is a standard technique for this determination.[4]

Methodology:

-

Sample Preparation: A small amount of finely powdered DB2115 tetrahydrochloride is packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2°C per minute) starting from about 20°C below the approximate melting point.[5][6]

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[4]

Aqueous Solubility Determination

Aqueous solubility is a crucial property for any compound intended for biological research. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7]

Methodology:

-

Sample Preparation: An excess amount of DB2115 tetrahydrochloride is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of DB2115 tetrahydrochloride in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[7] A standard calibration curve should be prepared to ensure accurate quantification.[8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a complex molecule like DB2115 tetrahydrochloride with multiple ionizable groups, potentiometric titration is a common and accurate method for pKa determination.

Methodology:

-

Solution Preparation: A precise amount of DB2115 tetrahydrochloride is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the curve.

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the distribution of a compound between an aqueous and a lipophilic phase. The shake-flask method using n-octanol and water is a classical approach.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.

-

Partitioning: A known amount of DB2115 tetrahydrochloride is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.

-

Quantification: The concentration of DB2115 tetrahydrochloride in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathway

DB2115 is a potent and selective inhibitor of the transcription factor PU.1.[1][][3] PU.1 is a master regulator of myeloid and B-lymphoid development.[9][10] By inhibiting PU.1, DB2115 disrupts the transcription of PU.1 target genes, which can lead to the inhibition of tumor cell proliferation and the induction of apoptosis in cancer cells, such as those in acute myeloid leukemia (AML).[3][11]

The following diagram illustrates the proposed mechanism of action of DB2115 in the context of myeloid differentiation.

Figure 1: Proposed signaling pathway of DB2115 tetrahydrochloride via inhibition of PU.1.

Experimental Workflow Visualization

To aid researchers in planning their experiments, the following diagram outlines a typical workflow for determining the in vitro solubility of DB2115 tetrahydrochloride.

Figure 2: Experimental workflow for in vitro aqueous solubility determination.

References

- 1. DB2115 tertahydrochloride | Apoptosis | 1366126-19-3 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. PU.1 and partners: regulation of haematopoietic stem cell fate in normal and malignant haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PU.1 induces myeloid lineage commitment in multipotent hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The myeloid master regulator transcription factor PU.1 is inactivated by AML1-ETO in t(8;21) myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

DB2115 Tetrahydrochloride: A Deep Dive into its Impact on Myeloid Differentiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the molecular mechanisms and cellular consequences of DB2115 tetrahydrochloride, a novel small molecule that modulates myeloid differentiation through the targeted redistribution of the pioneer transcription factor PU.1. We will delve into the experimental evidence, present key quantitative data, and provide detailed methodologies for the foundational experiments that have defined our understanding of this compound's activity.

Core Mechanism: Pharmacological Redistribution of PU.1

DB2115 tetrahydrochloride is a heterocyclic diamidine that functions as a first-in-class small-molecule inhibitor of the transcription factor PU.1.[1] Unlike traditional inhibitors that target the protein itself, DB2115 exerts its effect through an allosteric mechanism by binding to the minor groove of DNA sequences flanking PU.1 binding motifs.[1] This interaction interferes with PU.1's ability to bind to its cognate sites on the chromatin, leading to a genome-wide redistribution of this critical transcription factor.[2]

This redistribution is not random. DB2115 treatment results in both the loss of PU.1 binding at certain genomic locations and the gain of binding at others.[2] Notably, PU.1 binding sites that are lost are frequently associated with genes involved in homeostatic functions and cell cycle progression.[2] Conversely, the newly gained PU.1 binding sites are enriched near genes that drive developmental and maturation pathways in myeloid cells.[2] This targeted rewiring of the PU.1 transcriptional network is the fundamental mechanism by which DB2115 promotes myeloid differentiation.[2][3]

Impact on Myeloid Lineage Commitment and Leukemia

The redirection of PU.1 activity by DB2115 has significant implications for both normal hematopoiesis and the treatment of myeloid malignancies like acute myeloid leukemia (AML). In AML cells, which are often characterized by impaired PU.1 activity, further inhibition by DB2115 can paradoxically lead to anti-leukemic effects.[1] By forcing a shift in the transcriptional landscape, DB2115 can induce apoptosis, inhibit cell proliferation, and reduce the clonogenic capacity of AML cells.[1][4]

The compound's ability to promote differentiation is a key aspect of its therapeutic potential. In various leukemia cell lines and primary AML patient samples, treatment with DB2115 has been shown to upregulate gene expression signatures associated with myeloid maturation while downregulating those linked to a proliferative, undifferentiated state.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on DB2115 tetrahydrochloride.

Table 1: Effect of DB2115 on PU.1 Binding in MOLM13 Cells

| Treatment | Duration | Concentration | PU.1 Peaks Lost | PU.1 Peaks Gained |

| DB2115 | 12 hours | 5 µM | High Proportion | High Proportion |

Data extracted from studies demonstrating significant redistribution of PU.1 binding peaks with DB2115 treatment. The exact percentages can vary between experiments but consistently show a major shift in PU.1 occupancy.[2]

Table 2: Cellular Effects of DB2115 on AML Cells

| Cell Line / Sample Type | Assay | Metric | DB2115 Effect |

| MOLM13 | Cell Viability | Dose-response | Decreased viability |

| PU.1 URE-/- AML | Cell Proliferation | Fold Change vs. Control | Inhibition of proliferation |

| PU.1 URE-/- AML | Clonogenicity | Fold Change vs. Control | Reduced clonogenic capacity |

| PU.1 URE-/- AML | Apoptosis (Annexin-V) | Fold Change vs. Control | Increased apoptosis |

| Primary AML/MDS Cells | PU.1 Binding | Peak Redistribution | Robust redistribution |

This table synthesizes findings from multiple studies on the anti-leukemic effects of DB2115.[1][2][4]

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments used to characterize the effects of DB2115.

CUT&Tag (Cleavage Under Targets and Tagmentation) for PU.1 Profiling

This protocol is adapted from methodologies used to map PU.1 genomic binding sites.[2]

-

Cell Preparation:

-

Culture MOLM13 cells to a density of 1x10^6 cells/mL.

-

Treat cells with 5 µM DB2115 or vehicle control (DMSO) for 12 hours.

-

Harvest and wash cells with ice-cold PBS.

-

Perform cell count and viability assessment.

-

-

Nuclei Isolation:

-

Resuspend 500,000 cells in 1 mL of ice-cold NE1 buffer (20 mM HEPES-KOH pH 7.9, 10 mM KCl, 0.5 mM Spermidine, 0.1% Triton X-100, 10% Glycerol, with freshly added protease inhibitors).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 1,300 x g for 5 minutes at 4°C.

-

Discard the supernatant and gently resuspend the nuclear pellet in 50 µL of ice-cold NE1 buffer.

-

-

Antibody Incubation:

-

Add 1 µg of anti-PU.1 antibody to the nuclei suspension.

-

Incubate overnight at 4°C with gentle rotation.

-

-

pA-Tn5 Tagmentation:

-

Wash the nuclei twice with 1 mL of Dig-wash buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM Spermidine, 0.1% BSA, with freshly added protease inhibitors).

-

Resuspend the nuclei in 50 µL of Dig-wash buffer and add 1 µL of pA-Tn5 transposome complex.

-

Incubate at room temperature for 1 hour.

-

-

Tagmentation Reaction and DNA Purification:

-

Wash the nuclei twice with 1 mL of Dig-wash buffer.

-

Resuspend the nuclei in 300 µL of Tagmentation buffer (10 mM MgCl2 in Dig-wash buffer).

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding 10 µL of 0.5 M EDTA, 3 µL of 10% SDS, and 2.5 µL of 20 mg/mL Proteinase K.

-

Incubate at 55°C for 1 hour to digest proteins.

-

Purify the DNA using a PCR purification kit.

-

-

Library Preparation and Sequencing:

-

Amplify the tagmented DNA using indexed primers for 12-15 cycles.

-

Purify the amplified library.

-

Perform paired-end sequencing on an Illumina platform.

-

RNA-Sequencing for Gene Expression Analysis

This protocol outlines the general steps for analyzing transcriptional changes induced by DB2115.[2]

-

Cell Treatment and RNA Isolation:

-

Treat cells with DB2115 or vehicle as described in the CUT&Tag protocol.

-

Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a Bioanalyzer and spectrophotometer.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Perform RNA fragmentation.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on an Illumina platform.

-

Align the sequencing reads to the reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between DB2115-treated and vehicle-treated samples.

-

Conduct pathway and gene set enrichment analysis to identify affected biological processes.

-

Visualizing the Molecular Impact

The following diagrams illustrate the key pathways and experimental logic described in this guide.

Caption: Mechanism of action for DB2115 tetrahydrochloride.

Caption: Experimental workflow for characterizing DB2115's effects.

References

- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological restriction of genomic binding sites redirects PU.1 pioneer transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DB2115 Tetrahydrochloride in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB2115 tetrahydrochloride is a potent small molecule inhibitor of the transcription factor PU.1.[1][2] PU.1 is a critical regulator of gene expression in hematopoietic cells, and its dysregulation is implicated in various hematological malignancies, particularly Acute Myeloid Leukemia (AML).[1][2][3] DB2115 and its analogs, heterocyclic diamidines, function by allosterically interfering with PU.1 binding to the DNA minor groove, leading to the downregulation of canonical PU.1 target genes.[2] This inhibition of PU.1 has been shown to decrease cell growth, reduce clonogenic capacity, and induce apoptosis in both murine and human AML cells, making DB2115 a promising compound for further investigation in cancer research and drug development.[1][2]

These application notes provide detailed protocols for the in vitro use of DB2115 tetrahydrochloride in cell culture studies, focusing on assays for cytotoxicity, apoptosis, and cell cycle analysis.

Physicochemical Properties and Stock Solution Preparation

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₄Cl₄N₈O₂ | InvivoChem |

| Molecular Weight | 704.48 g/mol | InvivoChem |

| Appearance | Solid | InvivoChem |

| Solubility | Soluble in DMSO (15.85 mg/mL; 22.50 mM) | InvivoChem |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | InvivoChem |

Stock Solution Preparation (10 mM in DMSO):

-

Warm a vial of DB2115 tetrahydrochloride powder to room temperature.

-

Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 142.1 µL of DMSO to 1 mg of DB2115 tetrahydrochloride (assuming a molecular weight of 704.48 g/mol ).

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of DB2115 on cancer cell lines. Optimization of cell density, DB2115 concentration, and incubation time is recommended for each specific cell line.

Materials:

-

Cancer cell line of interest (e.g., AML cell lines like THP-1, MOLM-13)

-

Complete cell culture medium

-

DB2115 tetrahydrochloride stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan (B1609692) crystals)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of DB2115 from the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 1 nM to 10 µM). A vehicle control (DMSO at the same final concentration as the highest DB2115 treatment) should be included.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DB2115 or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the DB2115 concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

dot

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with DB2115 using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DB2115 tetrahydrochloride stock solution (10 mM in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of DB2115 (e.g., based on the determined IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

dot

References

Application Notes and Protocols for Cell Viability Assay with DB2115 Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing a cell viability assay using DB2115 tetrahydrochloride, a known inhibitor of the transcription factor PU.1. This document includes detailed protocols, data presentation guidelines, and visual representations of the experimental workflow and the compound's mechanism of action.

Introduction to DB2115 Tetrahydrochloride

DB2115 tetrahydrochloride is a small molecule inhibitor that targets the transcription factor PU.1.[1] PU.1 is a critical regulator of myeloid and B-lymphoid cell development and is often dysregulated in acute myeloid leukemia (AML).[1][2] By inhibiting PU.1, DB2115 has been shown to decrease cell growth and induce apoptosis in AML cells, making it a compound of interest for cancer therapeutics.[1][3]

Mechanism of Action

DB2115 is a heterocyclic diamidine that binds to the minor groove of DNA at sequences flanking the PU.1 binding motif.[1] This interaction displaces PU.1 from its target gene promoters, leading to the downregulation of genes essential for cell survival and proliferation, and ultimately inducing apoptosis (programmed cell death).[1]

Data Presentation

The following table summarizes the quantitative data on the effect of DB2115 on the viability of various AML cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Compound | IC50 (µM) | Assay Type | Reference |

| PU.1 URE-/- AML | DB2115 | ~3.4 | Not specified | [1] |

| THP-1 (human AML) | DB2115 | >10 | Not specified | [3] |

| MOLM13 (human AML) | DB2115 | ~5 | Not specified | [3] |

Note: The IC50 values are estimated from graphical data presented in the cited literature. For precise quantification, it is recommended to perform a dose-response experiment and calculate the IC50 using appropriate software.

Experimental Protocols

A colorimetric cell viability assay, such as the MTT assay, is a robust and widely used method to assess the cytotoxic effects of compounds like DB2115. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

MTT Cell Viability Assay Protocol

This protocol is adapted from standard MTT assay procedures.[3][5]

Materials:

-

DB2115 tetrahydrochloride

-

Target cells (e.g., AML cell lines)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of DB2115 tetrahydrochloride in an appropriate solvent (e.g., sterile water or DMSO).

-

Prepare serial dilutions of DB2115 in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DB2115. Include a vehicle control (medium with the solvent at the same concentration used for the highest DB2115 concentration) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

-

Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

-

-

Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of the sample wells.

-

Calculate the percentage of cell viability for each concentration of DB2115 using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the concentration of DB2115 to generate a dose-response curve and determine the IC50 value.

-

Visualizations

Experimental Workflow

Caption: Workflow for MTT cell viability assay with DB2115.

Signaling Pathway

Caption: Simplified signaling pathway of DB2115-induced apoptosis.

References

- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Overexpression of PU.1 induces growth and differentiation inhibition and apoptotic cell death in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes: Measuring Apoptosis Induced by DB2115 Tetrahydrochloride using Annexin V Staining

Audience: Researchers, scientists, and drug development professionals.

Introduction

DB2115 tetrahydrochloride, also known as Trientine Tetrahydrochloride, is a selective copper chelator.[1][2] Its primary mechanism of action involves forming a stable complex with copper, facilitating its excretion from the body.[1][2] An excess of intracellular copper can lead to the production of reactive oxygen species (ROS), which in turn can cause cellular damage and trigger programmed cell death, or apoptosis.[1] This application note provides a detailed protocol for quantifying apoptosis in cells treated with DB2115 tetrahydrochloride using an Annexin V-based flow cytometry assay.

The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[3] Annexin V is a calcium-dependent protein that has a high affinity for PS.[3] By using a fluorescently labeled Annexin V, early apoptotic cells can be identified. Propidium Iodide (PI), a fluorescent nucleic acid intercalator, is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[1][3] Healthy cells are impermeable to PI, while cells with compromised membrane integrity, such as late apoptotic and necrotic cells, will take up the dye.[3]

Proposed Signaling Pathway for DB2115 Tetrahydrochloride-Induced Apoptosis

The following diagram illustrates the proposed mechanism by which DB2115 tetrahydrochloride may induce apoptosis through its copper-chelating activity. By reducing intracellular copper levels, DB2115 can disrupt the balance of reactive oxygen species, leading to oxidative stress and the activation of the intrinsic apoptotic pathway.

Caption: Proposed pathway of DB2115-induced apoptosis.

Experimental Protocol: Annexin V Apoptosis Assay

This protocol outlines the steps for inducing apoptosis with DB2115 tetrahydrochloride and subsequent analysis using an Annexin V-FITC and Propidium Iodide (PI) dual-staining method followed by flow cytometry.

Materials

-

DB2115 tetrahydrochloride

-

Cell line of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometry tubes

-

Flow cytometer

Procedure

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of DB2115 tetrahydrochloride (e.g., 0, 10, 50, 100 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.

-

-

Cell Harvesting:

-

Adherent cells:

-

Carefully collect the culture medium, which may contain detached apoptotic cells.

-

Wash the adherent cells once with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Combine the trypsinized cells with the collected culture medium.

-

-

Suspension cells:

-

Collect the cells directly from the culture flask or plate.

-

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice with cold PBS.

-

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

Data Interpretation

The flow cytometry data will be displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The cell populations can be categorized as follows:

-

Lower-left quadrant (Annexin V- / PI-): Live, healthy cells.

-

Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-left quadrant (Annexin V- / PI+): Primarily necrotic cells.

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment groups.

| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | 0 | |||

| DB2115 | 10 | |||

| DB2115 | 50 | |||

| DB2115 | 100 | |||

| Positive Control | Varies |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Annexin V apoptosis assay workflow.

Caption: Annexin V apoptosis assay workflow.

Conclusion

This application note provides a comprehensive protocol for assessing apoptosis induced by the copper chelator DB2115 tetrahydrochloride. The use of Annexin V and PI staining allows for the clear differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cell populations by flow cytometry. This method is a valuable tool for researchers investigating the cytotoxic and apoptotic potential of DB2115 and similar compounds in drug development and other scientific research areas.

References

Application Notes and Protocols for In Vivo Administration of DB2115 Tetrahydrochloride in a Leukemia Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of DB2115 tetrahydrochloride, a potent small-molecule inhibitor of the transcription factor PU.1, in a leukemia mouse model. The information is compiled from preclinical studies demonstrating the potential of DB2115 as a therapeutic agent for acute myeloid leukemia (AML).

Introduction

DB2115 tetrahydrochloride is a member of the heterocyclic diamidine family of compounds that function as highly selective inhibitors of the transcription factor PU.1.[1] In hematological malignancies such as Acute Myeloid Leukemia (AML), the function of PU.1 is often impaired.[1] DB2115 allosterically inhibits the binding of PU.1 to the DNA minor groove flanking its binding motifs, leading to the downregulation of canonical PU.1 transcriptional targets.[1] Preclinical studies have shown that inhibition of PU.1 in AML cells with low PU.1 levels can inhibit cell growth, reduce clonogenicity, and induce apoptosis.[1][2] In vivo studies using murine and human AML xenotransplantation models have demonstrated that treatment with PU.1 inhibitors, including compounds from the same family as DB2115, leads to a reduction in tumor burden and increased survival.[1][2]

Mechanism of Action: PU.1 Inhibition

DB2115 exerts its anti-leukemic effect by disrupting the crucial interaction between the transcription factor PU.1 and its DNA binding sites. This allosteric inhibition alters gene expression profiles in AML cells, ultimately leading to decreased cell proliferation and survival.

References

Application Notes: DB2115 Tetrahydrochloride for Studying PU.1-DNA Binding Interactions